![molecular formula C21H17N3O4S B4445761 N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445761.png)
N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
“N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound. It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines has been carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles (with molar ratio of 1:2:1 respectively) in the presence of [Et 3 NH] + [HSO 4] - ionic liquid, under solvent-free conditions . This approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Scientific Research Applications
Anticancer Activity
Thiazole-based compounds, such as AKOS000455415, have been studied for their potential anticancer activity . The compound’s structure allows it to interact with certain biological targets, potentially inhibiting the growth of cancer cells.
Antimicrobial Properties
Thiazole derivatives have been found to exhibit antimicrobial properties . This suggests that AKOS000455415 could potentially be used in the development of new antimicrobial drugs.
Antiviral Applications
Thiazole-based compounds have also been studied for their antiviral properties . This could potentially make AKOS000455415 useful in the treatment of viral infections.
Anti-inflammatory Uses
Thiazole derivatives have been found to have anti-inflammatory properties . This suggests that AKOS000455415 could potentially be used in the treatment of conditions involving inflammation.
Analgesic Properties
Thiazole-based compounds have been found to have analgesic (pain-relieving) properties . This suggests that AKOS000455415 could potentially be used in the development of new pain relief medications.
Neuroprotective Potential
Thiazole derivatives have been found to have neuroprotective properties . This suggests that AKOS000455415 could potentially be used in the treatment of neurodegenerative disorders.
Mechanism of Action
While the specific mechanism of action for “N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolo[3,2-a]pyrimidines are known to have various biological activities, including antibacterial, antifungal, and antitumor activities . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that “N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds could have potential applications in drug development in the future.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-17-9-8-14(10-18(17)28-2)23-19(25)15-11-22-21-24(20(15)26)16(12-29-21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENHSSHVFUIAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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